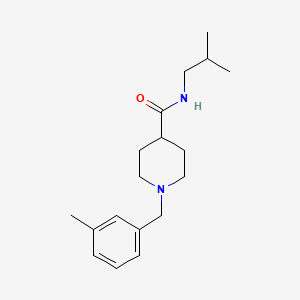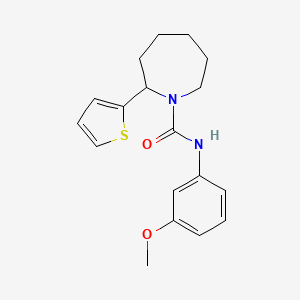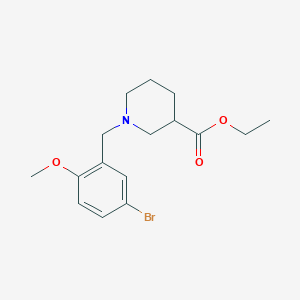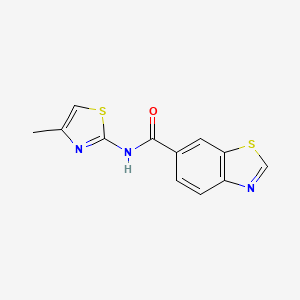
2,3-di-2-furylquinoxaline
Descripción general
Descripción
2,3-di-2-furylquinoxaline is a useful research compound. Its molecular formula is C16H10N2O2 and its molecular weight is 262.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 262.074227566 g/mol and the complexity rating of the compound is 306. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38592. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cationic Recognition : Research by Breznova et al. (2003) indicates that derivatives of 5-nitroquinoxaline, including those disubstituted with 2-furyl groups, can be used in sensors for detecting various cationic species. This application is significant for analytical chemistry, where sensitive and selective detection of ions is essential (Breznova et al., 2003).
Antimalarial Activity : Marín et al. (2008) discovered that certain quinoxaline derivatives, including those with 2-furylcarbonyl substituents, exhibit potent antiplasmodial activity. This finding is crucial in the search for new treatments against chloroquine-resistant malaria strains (Marín et al., 2008).
Antimicrobial Properties : The work of Saldabol et al. (1968) shows that α-(5-nitrofuryl-2) quinoxaline and its derivatives have notable antibacterial, tuberculostatic, and fungistatic activities. This highlights their potential in developing new antimicrobial agents (Saldabol et al., 1968).
Organic Synthesis : A study by Shpuntov et al. (2015) illustrates the synthesis of 3-(2-furyl)phthalides under Friedel–Crafts reaction conditions. These compounds are key starting materials for synthesizing a range of biologically active heterocyclic systems, demonstrating the versatility of 2-furyl substituted quinoxalines in organic synthesis (Shpuntov et al., 2015).
Mass Spectrometry Studies : Research by Starke et al. (2004) on new aryloxymethylquinoxalines and benzo[b]furylquinoxalines, which possess potential biological activity, provides insights into their electron ionization mass spectra. This study is significant for understanding the fragmentation pathways and mass spectrometric behavior of these compounds (Starke et al., 2004).
Safety and Hazards
Mecanismo De Acción
Target of Action
2,3-di-2-furylquinoxaline, also known as Compound 5, is a quinoxaline derivative that exhibits blue fluorescence . It is cell permeable and sufficiently bright at a micromolar concentration (1.5 μM) . .
Mode of Action
It is known that the compound is cell permeable and exhibits blue fluorescence This suggests that it may interact with cellular components, possibly influencing cellular processes or signaling pathways
Result of Action
Its ability to permeate cells and its fluorescent properties suggest potential applications in cellular imaging or as a marker in various biological studies . .
Análisis Bioquímico
Biochemical Properties
The nature of these interactions is largely dependent on the specific structure of the quinoxaline derivative and the biomolecules it interacts with .
Cellular Effects
It is known that quinoxaline derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propiedades
IUPAC Name |
2,3-bis(furan-2-yl)quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O2/c1-2-6-12-11(5-1)17-15(13-7-3-9-19-13)16(18-12)14-8-4-10-20-14/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUROSQCXMKHEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)C3=CC=CO3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90284711 | |
| Record name | 2,3-di(2-furyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90284711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57490-73-0 | |
| Record name | NSC38592 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38592 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-di(2-furyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90284711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-({[2-(1-cyclohexen-1-yl)ethyl]amino}methylene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5049656.png)




![[2-ethyl-4-(4-methoxyphenyl)-2-methyltetrahydro-2H-pyran-4-yl]acetonitrile](/img/structure/B5049711.png)
![3-[1-(3-furoyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5049719.png)
![2-methyl-1-{[3-(4-morpholinylcarbonyl)-5-isoxazolyl]methyl}-1H-benzimidazole](/img/structure/B5049744.png)

![6-{2-[(4,8-dimethyl-2-quinolinyl)thio]propanoyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5049763.png)
![N'-[4-(aminosulfonyl)benzyl]-N,N-dicyclohexylterephthalamide](/img/structure/B5049771.png)

![2-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5049776.png)
![5-(2,4-dichlorophenyl)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B5049780.png)
